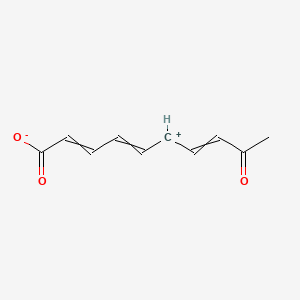
9-Oxo-2,4,5,7-decatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxo-2,4,5,7-decatetraenoic acid is a naturally occurring oxo fatty acid with a molecular formula of C10H10O3. It is classified as an unsaturated fatty acid and is known for its conjugated double bond structure. This compound has garnered interest in scientific research due to its potential biological and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for 9-oxo-2,4,5,7-decatetraenoic acid typically involve the oxidation of its precursor fatty acids. One common method is the oxidation of conjugated linoleic acid (CLA) using oxidizing agents such as ozone or hydrogen peroxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes, often using catalysts to enhance the reaction efficiency. The process requires careful control of temperature, pressure, and pH to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: 9-Oxo-2,4,5,7-decatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone, hydrogen peroxide, and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Products include various oxo derivatives and carboxylic acids.
Reduction: Reduced forms of the acid, such as alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell signaling pathways.
Medicine: Explored for its anti-inflammatory and antioxidant properties, with potential therapeutic applications in treating chronic diseases.
Industry: Utilized in the development of bio-based materials and as an additive in food and cosmetic products.
Mechanism of Action
The mechanism by which 9-oxo-2,4,5,7-decatetraenoic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound acts as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα.
Pathways Involved: Activation of PPARα leads to the regulation of genes involved in lipid metabolism, inflammation, and energy homeostasis.
Comparison with Similar Compounds
9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo ODA)
Conjugated linoleic acid (CLA)
Other oxo fatty acids
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
61947-93-1 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
9-oxodeca-2,4,7-trienoate |
InChI |
InChI=1S/C10H10O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h2-8H,1H3 |
InChI Key |
RWIJHDVNVFLSFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C[CH+]C=CC=CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















